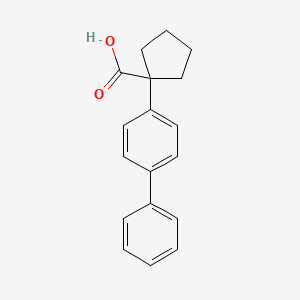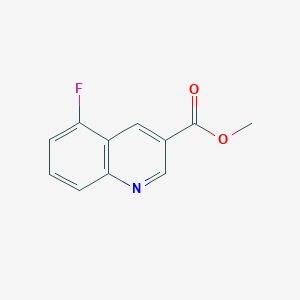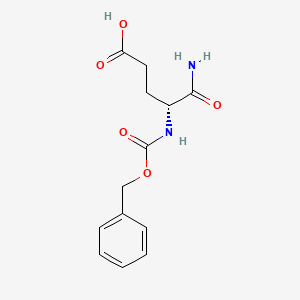
5-bromo-N-hydroxypyrimidine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-hydroxypyrimidine-2-carboximidamide is a chemical compound with the molecular formula C5H5BrN4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a hydroxyl group at the N-position of the pyrimidine ring makes this compound unique. It is primarily used in various chemical reactions and research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-hydroxypyrimidine-2-carboximidamide typically involves the bromination of pyrimidine derivatives followed by the introduction of the hydroxyl and carboximidamide groups. One common method includes:
Bromination: Pyrimidine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Hydroxylation: The brominated pyrimidine is then treated with hydroxylamine to introduce the hydroxyl group at the N-position.
Carboximidamide Formation: Finally, the compound is reacted with cyanamide under specific conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors to ensure uniform bromination.
Continuous Hydroxylation: Employing continuous flow reactors for efficient hydroxylation.
Automated Carboximidamide Formation: Utilizing automated systems to control reaction conditions and ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-hydroxypyrimidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: New compounds with different substituents replacing the bromine atom.
Scientific Research Applications
5-bromo-N-hydroxypyrimidine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N-hydroxypyrimidine-2-carboximidamide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Pathways: Affect various biochemical pathways by interacting with key molecules.
Induce Cellular Responses: Trigger specific cellular responses through its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxypyrimidine: Similar structure but lacks the carboximidamide group.
N-hydroxypyrimidine-2-carboximidamide: Similar but without the bromine atom.
5-chloro-N-hydroxypyrimidine-2-carboximidamide: Chlorine atom instead of bromine.
Uniqueness
5-bromo-N-hydroxypyrimidine-2-carboximidamide is unique due to the combination of the bromine atom, hydroxyl group, and carboximidamide group. This combination imparts distinctive chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H5BrN4O |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
InChI |
InChI=1S/C5H5BrN4O/c6-3-1-8-5(9-2-3)4(7)10-11/h1-2,11H,(H2,7,10) |
InChI Key |
XOGBKHOZHLHRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)



![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)
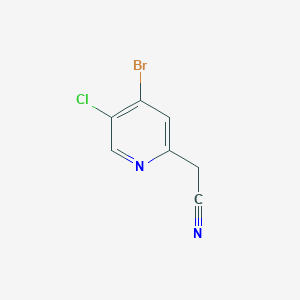
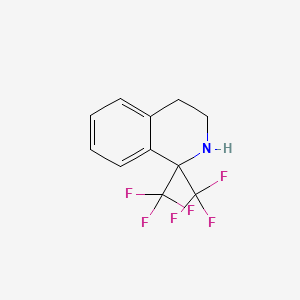

![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)
